molecular formula C10H17NO3 B14617697 Methyl 3-(cyclohexylamino)-3-oxopropanoate CAS No. 59358-85-9

Methyl 3-(cyclohexylamino)-3-oxopropanoate

Cat. No.: B14617697
CAS No.: 59358-85-9
M. Wt: 199.25 g/mol
InChI Key: GOCMQNPBIXWGST-UHFFFAOYSA-N
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Description

Methyl 3-(cyclohexylamino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexylamino group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(cyclohexylamino)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with methyl 3-oxopropanoate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclohexylamino)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Methyl 3-(cyclohexylamino)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(cyclohexylamino)-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. The cyclohexylamino group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that further influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A related compound with similar structural features but different functional groups.

    Methyl 3-oxopropanoate: Shares the ester backbone but lacks the cyclohexylamino group.

Uniqueness

Methyl 3-(cyclohexylamino)-3-oxopropanoate is unique due to the presence of both the cyclohexylamino and ester groups, which confer distinct chemical and biological properties

Properties

CAS No.

59358-85-9

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl 3-(cyclohexylamino)-3-oxopropanoate

InChI

InChI=1S/C10H17NO3/c1-14-10(13)7-9(12)11-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,11,12)

InChI Key

GOCMQNPBIXWGST-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)NC1CCCCC1

Origin of Product

United States

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